REACTION_CXSMILES
|
B(O)(O)[C@H]1N(C([C@@H](N)C(C)C)=O)CCC1.CS(O)(=O)=O.[C:21]([O:24][CH2:25][C:26]([CH2:28][O:29][C:30](=[O:32])[CH3:31])=O)(=[O:23])[CH3:22].CC(OC)(C)C.[C:39]([CH:44]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:41][CH2:42][CH3:43])=[O:40]>CCCCCCC.C(OCC)(=O)C.C1(C)C=CC=CC=1.CCCCCCC>[CH2:42]([O:41][C:39](=[O:40])[CH:44]=[C:26]([CH2:25][O:24][C:21](=[O:23])[CH3:22])[CH2:28][O:29][C:30](=[O:32])[CH3:31])[CH3:43] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O
|
Name
|
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(=O)COC(C)=O
|
Name
|
|
Quantity
|
1.95 L
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
309 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC
|
Name
|
heptane ethyl acetate
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.3 L
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 1 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3.5 L reactor equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 5 h
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
2 h at 0-4° C., filtered
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
the filter cake was washed portionwise with totally 600 ml
|
Type
|
TEMPERATURE
|
Details
|
pre-cooled toluene
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated on a rotatory evaporator at 45° C./10 mbar
|
Type
|
CUSTOM
|
Details
|
to give 193 g crude product as reddish oil
|
Type
|
FILTRATION
|
Details
|
was chromatographically filtered over a column
|
Type
|
ADDITION
|
Details
|
containing 400 g silica gel 60 using heptane/ethyl acetate (3:1) as the eluent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=C(COC(C)=O)COC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |